molecular formula C12H16N2 B182849 2-Pentyl-1H-benzimidazole CAS No. 5851-46-7

2-Pentyl-1H-benzimidazole

Cat. No. B182849
Key on ui cas rn: 5851-46-7
M. Wt: 188.27 g/mol
InChI Key: OYGJENONTDCXGW-UHFFFAOYSA-N
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Patent
US05128356

Procedure details

To a solution of 0-phenylenediamine (2.2 g) and triethylamine (2.0 g) in methylene chloride (20 ml) was added dropwise caproyl chloride (2.3 g) with stirring under ice-cooling. The mixture was stirred for 3 hours at room temperature, washed with a saturated aqueous sodium bicarbonate and water, then dried. The solvent was evaporated. To the residue was added 3N-HCl, and the mixture was heated for 1.5 hour under reflux. The reaction mixture was made basic with 6N NaOH. Then precipitating crystals were recrystallized from ethyl acetate-hexane to give colorless needles (1.5 g, 47%), m.p. 161°-162° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
47%

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].C(N(CC)CC)C.[C:16](Cl)(=O)[CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]>C(Cl)Cl>[CH2:17]([C:16]1[NH:7][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=2[N:8]=1)[CH2:18][CH2:19][CH2:20][CH3:21]

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
2 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.3 g
Type
reactant
Smiles
C(CCCCC)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
The mixture was stirred for 3 hours at room temperature
Duration
3 h
WASH
Type
WASH
Details
washed with a saturated aqueous sodium bicarbonate and water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
To the residue was added 3N-HCl
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for 1.5 hour
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
Then precipitating crystals
CUSTOM
Type
CUSTOM
Details
were recrystallized from ethyl acetate-hexane

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)C=1NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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